![molecular formula C10H15N3O4 B11868438 2-(1-Methyl-2,4-dioxo-1,3,7-triazaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B11868438.png)
2-(1-Methyl-2,4-dioxo-1,3,7-triazaspiro[4.5]decan-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Methyl-2,4-dioxo-1,3,7-triazaspiro[45]decan-3-yl)acetic acid is a complex organic compound with a unique spiro structure This compound is characterized by its triazaspirodecane core, which is a bicyclic system containing nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-2,4-dioxo-1,3,7-triazaspiro[4.5]decan-3-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor containing the necessary functional groups to form the spiro structure. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Methyl-2,4-dioxo-1,3,7-triazaspiro[4.5]decan-3-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The acetic acid moiety can participate in substitution reactions, where the hydrogen atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-(1-Methyl-2,4-dioxo-1,3,7-triazaspiro[4.5]decan-3-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of pain management and neuropharmacology.
Wirkmechanismus
The mechanism of action of 2-(1-Methyl-2,4-dioxo-1,3,7-triazaspiro[4.5]decan-3-yl)acetic acid involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, modulating their activity. The pathways involved can include signal transduction mechanisms, where the compound acts as an agonist or antagonist, influencing cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,8-Triazaspiro[4.5]decane-2,4-dione: Another spiro compound with similar structural features but different functional groups.
2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl acetic acid: A closely related compound with slight variations in the spiro structure.
Uniqueness
2-(1-Methyl-2,4-dioxo-1,3,7-triazaspiro[4.5]decan-3-yl)acetic acid stands out due to its specific combination of functional groups and the presence of the acetic acid moiety. This unique structure imparts distinct chemical reactivity and potential for diverse applications, making it a valuable compound in various research fields .
Eigenschaften
Molekularformel |
C10H15N3O4 |
|---|---|
Molekulargewicht |
241.24 g/mol |
IUPAC-Name |
2-(1-methyl-2,4-dioxo-1,3,9-triazaspiro[4.5]decan-3-yl)acetic acid |
InChI |
InChI=1S/C10H15N3O4/c1-12-9(17)13(5-7(14)15)8(16)10(12)3-2-4-11-6-10/h11H,2-6H2,1H3,(H,14,15) |
InChI-Schlüssel |
MWTATSWPXWANGE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)N(C(=O)C12CCCNC2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methoxy-1'-methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B11868356.png)
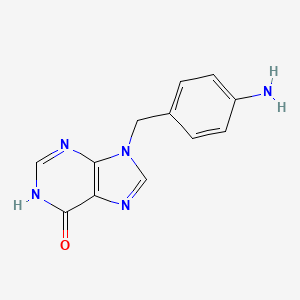
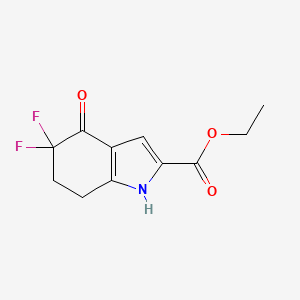
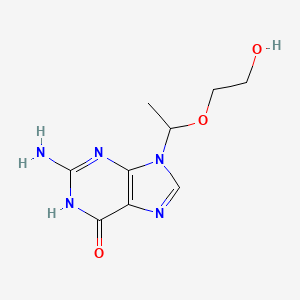
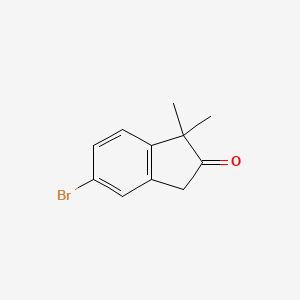


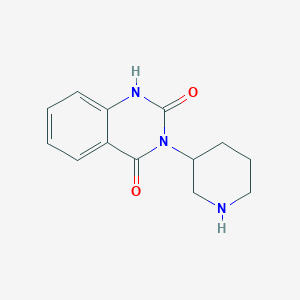

![5-Methyl-8-oxo-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B11868403.png)


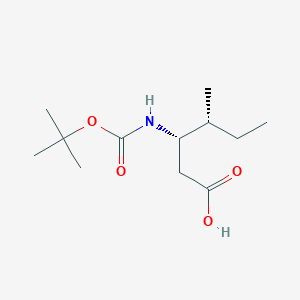
![3-{[tert-Butyl(dimethyl)silyl]oxy}cycloheptan-1-one](/img/structure/B11868447.png)
